N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline
Description
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline is a nitroaromatic compound characterized by a 2,4-dinitro-aniline core linked to a 1,1-dimethylnaphthalen-2-ylideneamino group. The dimethylnaphthalene moiety introduces steric bulk and planar aromaticity, which may influence solubility, stability, and reactivity compared to simpler derivatives .
Properties
CAS No. |
54321-60-7 |
|---|---|
Molecular Formula |
C18H16N4O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-[(1,1-dimethylnaphthalen-2-ylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H16N4O4/c1-18(2)14-6-4-3-5-12(14)7-10-17(18)20-19-15-9-8-13(21(23)24)11-16(15)22(25)26/h3-11,19H,1-2H3 |
InChI Key |
DEFKULOLDCXMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C31)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,4-Dinitroaniline Intermediate
The 2,4-dinitroaniline moiety is a key precursor in the synthesis of the target compound. Its preparation is well-documented and involves nucleophilic aromatic substitution reactions on chlorinated dinitrobenzene derivatives.
Nucleophilic Substitution of 2,4-Dinitrochlorobenzene
The primary industrial and laboratory method to obtain 2,4-dinitroaniline is via nucleophilic displacement of the chlorine atom in 2,4-dinitrochlorobenzene by ammonia. The process is typically conducted in aqueous ammonia under controlled temperature and pressure conditions.
| Parameter | Description |
|---|---|
| Starting material | 2,4-Dinitrochlorobenzene |
| Aminating agent | Aqueous ammonia (15-40% by weight concentration) |
| Reaction temperature | 60 to 120 °C (optimal range 95 to 105 °C) |
| Reaction pressure | Atmospheric to 4 atm depending on method |
| Reaction time | 3 to 4 hours |
| Yield | 84.3% to 98.4% (theoretical yield basis) |
| Purity | >99% (by HPLC) |
| Melting point of product | 177 to 179 °C |
| Product color | Light yellow |
Batch Process (Patent US4102927A)
- 2,4-Dinitrochlorobenzene is cautiously added to a stirred aqueous ammonia solution (5.7% ammonia by weight).
- The reaction is exothermic, with temperature rising up to 120 °C.
- The nucleophilic substitution proceeds with high yield (~84.3% theoretical), producing 2,4-dinitroaniline suitable for diazo component use without further purification.
- The process allows safe control of the exothermic reaction by regulating the addition rate of the chlorinated substrate.
Continuous Process (Patent KR910005767B1)
- Ammonia water is heated in a high-pressure reactor.
- Molten 2,4-dinitrochlorobenzene is continuously injected.
- Reaction conditions: 95-105 °C, 3-4 atm pressure.
- Reaction time: 3-4 hours with an additional 1-hour aging period.
- Yield: 98.0% with 99.0% purity by HPLC.
- Product melting point: 178-179 °C.
- This method enhances production efficiency and product consistency.
Formation of the Schiff Base: N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline
The target compound is synthesized by condensation of 2,4-dinitroaniline with 1,1-dimethylnaphthalen-2-carbaldehyde, forming an imine (Schiff base) linkage.
General Synthetic Route
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2,4-Dinitroaniline + 1,1-Dimethylnaphthalen-2-carbaldehyde | Condensation in suitable solvent (e.g., ethanol or methanol) under reflux or ambient temperature |
| 2 | Acid or base catalyst (optional) | To facilitate imine formation |
| 3 | Reaction time | Typically 1-4 hours depending on conditions |
| 4 | Isolation | Filtration or crystallization of Schiff base product |
| 5 | Purification | Recrystallization or chromatographic methods as needed |
Detailed Research Findings and Data
Analytical Data
- Melting point of 2,4-dinitroaniline: 177-179 °C, consistent with literature and patent data.
- Purity assessment: High-performance liquid chromatography (HPLC) confirms >99% purity for 2,4-dinitroaniline.
- Physical appearance: Light yellow crystalline solid.
Summary of Preparation Methods
| Stage | Methodology | Advantages | Limitations |
|---|---|---|---|
| 2,4-Dinitroaniline synthesis | Nucleophilic substitution using aqueous ammonia (batch or continuous) | High yield, high purity, scalable | Requires careful temperature control due to exothermicity |
| Schiff base formation | Condensation of 2,4-dinitroaniline with 1,1-dimethylnaphthalen-2-carbaldehyde | Straightforward, mild conditions | Sensitive to moisture, may require purification |
| Optional reduction | NaBH4 reduction in methanol | High yield of amino derivatives | Additional synthetic step |
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 2,4-Dinitro-aniline Derivatives
Compounds sharing the 2,4-dinitro-aniline backbone but differing in substituents on the amino group are compared below:
*Calculated based on analogous structures in .
Physicochemical Properties
- Stability: Nitro groups confer thermal stability but may reduce solubility in nonpolar solvents. The dimethylnaphthalene group in the target compound enhances hydrophobicity compared to N-methyl or hydrazone derivatives .
- Reactivity : Electron-withdrawing nitro groups activate the aromatic ring for nucleophilic substitution. Steric hindrance from bulky substituents (e.g., dimethylnaphthalene) slows reactions compared to N-methyl analogues .
Computational Insights
Density functional theory (DFT) studies on nitroaromatics highlight the role of exact exchange in predicting thermochemical properties. For example, gradient-corrected functionals accurately model nitro group effects on electron density and reaction pathways, aiding in the design of derivatives with tailored stability .
Biological Activity
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline, also known by its CAS number 54321-60-7, is a synthetic organic compound with potential biological activities. This article reviews the compound's biological properties, including its antioxidant capacity, cytotoxic effects, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 352.34 g/mol. Key physical properties include:
- Density : 1.35 g/cm³
- Boiling Point : 515.1 °C at 760 mmHg
- Flash Point : 265.3 °C
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, nickel complexes derived from similar structures demonstrated high reducing activity and total antioxidant capacity, suggesting potential protective effects against oxidative stress in cells .
Cytotoxicity and Membrane Stabilization
The compound has shown promising results in cytotoxicity assays. It was observed that certain derivatives could stabilize cell membranes and improve their integrity under stress conditions. This stabilization is often linked to the antioxidant capacity of the compounds .
Enzyme Inhibition
Studies have also reported that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Q & A
Q. Example Workflow for Resolution :
Reproduce reactions under standardized conditions (e.g., 0°C, 24 hrs).
Validate products via HPLC and HRMS to rule out isomer contamination .
Compare with computational data to reconcile experimental and theoretical results .
Advanced: What mechanistic insights explain the catalytic activity of related nitroaniline derivatives?
Methodological Answer:
Nitroaniline derivatives often act as catalysts in esterification or condensation reactions due to:
- Acid-base properties : The nitro groups enhance acidity, facilitating proton transfer. For example, N-butyl-2,4-dinitro-anilinium p-toluenesulfonate promotes esterification via activation of carboxylic acids .
- Steric and electronic effects : The dimethylnaphthalene group provides steric bulk, reducing side reactions. Kinetic studies (e.g., Eyring plots) can quantify activation parameters and validate proposed mechanisms .
Advanced: How can computational methods optimize synthesis or application of this compound?
Methodological Answer:
- Quantum Chemical Calculations : DFT simulations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular Dynamics (MD) : Simulates adsorption behavior on metal surfaces (e.g., for corrosion inhibition studies) by modeling interactions between the compound’s nitro groups and substrates .
Case Study :
A pyridine-based aniline derivative’s corrosion inhibition efficiency was correlated with its adsorption energy on iron surfaces using MD, achieving >90% accuracy with experimental data .
Data Contradiction Analysis: Why do Pd/NiO-catalyzed methods report higher yields than classical condensation?
Methodological Answer:
Discrepancies arise from:
- Catalyst efficiency : Pd/NiO enhances reductive amination rates and selectivity, reducing byproducts .
- Side reactions : Classical methods (e.g., phthalic acid condensation) may form stable intermediates (e.g., phthalanil dinitrate), lowering final yields .
Q. Resolution Strategy :
- Reaction monitoring : Use in-situ IR or GC-MS to track intermediate formation.
- Catalyst screening : Test alternative catalysts (e.g., Pt/C, Raney Ni) to balance cost and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
